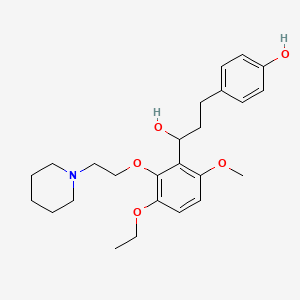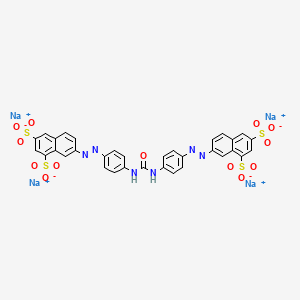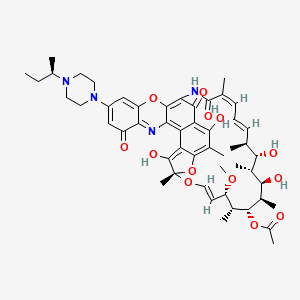
3'-Hydroxy-5'(R)-(4-sec-butylpiperazinyl)benzoxazinorifamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Hydroxy-5’®-(4-sec-butylpiperazinyl)benzoxazinorifamycin is a derivative of rifamycin, a class of antibiotics known for their potent activity against mycobacteria. This compound has garnered attention due to its enhanced antimicrobial properties, particularly against Mycobacterium tuberculosis and Mycobacterium avium complex . Its unique structure, which includes a benzoxazine ring and a piperazine moiety, contributes to its distinct pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-5’®-(4-sec-butylpiperazinyl)benzoxazinorifamycin typically involves multiple steps, starting from rifamycin derivatives. The key steps include:
Formation of the Benzoxazine Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using sec-butylpiperazine as a reagent.
Hydroxylation: The hydroxyl group at the 3’ position is introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield catalysts, continuous flow reactors, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxy-5’®-(4-sec-butylpiperazinyl)benzoxazinorifamycin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the benzoxazine ring or the piperazine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified antimicrobial properties, which are studied for their potential therapeutic applications .
Scientific Research Applications
3’-Hydroxy-5’®-(4-sec-butylpiperazinyl)benzoxazinorifamycin has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of benzoxazine and piperazine rings.
Biology: The compound is investigated for its effects on bacterial RNA polymerase, providing insights into bacterial transcription mechanisms.
Mechanism of Action
The primary mechanism of action of 3’-Hydroxy-5’®-(4-sec-butylpiperazinyl)benzoxazinorifamycin involves the inhibition of bacterial RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The compound’s effectiveness is attributed to its ability to penetrate bacterial cell walls and bind to the RNA polymerase enzyme .
Comparison with Similar Compounds
Similar Compounds
Rifampicin: Another rifamycin derivative with a similar mechanism of action but different pharmacokinetic properties.
Rifabutin: Known for its activity against Mycobacterium avium complex, similar to 3’-Hydroxy-5’®-(4-sec-butylpiperazinyl)benzoxazinorifamycin.
Rifalazil: A newer generation rifamycin with enhanced activity against resistant strains of mycobacteria.
Uniqueness
3’-Hydroxy-5’®-(4-sec-butylpiperazinyl)benzoxazinorifamycin stands out due to its superior tissue distribution and prolonged elimination time, making it more effective in treating persistent infections. Its unique structure also allows for modifications that can enhance its antimicrobial spectrum and reduce resistance development .
Properties
CAS No. |
133697-12-8 |
|---|---|
Molecular Formula |
C51H64N4O13 |
Molecular Weight |
941.1 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-30-[4-[(2R)-butan-2-yl]piperazin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |
InChI |
InChI=1S/C51H64N4O13/c1-12-26(4)54-17-19-55(20-18-54)32-22-33(57)39-35(23-32)67-48-40(52-39)36-37-44(60)30(8)47-38(36)49(62)51(10,68-47)65-21-16-34(64-11)27(5)46(66-31(9)56)29(7)43(59)28(6)42(58)24(2)14-13-15-25(3)50(63)53-41(48)45(37)61/h13-16,21-24,26-29,34,42-43,46,58-60,62H,12,17-20H2,1-11H3,(H,53,63)/b14-13+,21-16+,25-15-/t24-,26+,27+,28+,29+,34-,42-,43+,46+,51-/m0/s1 |
InChI Key |
GWADEWYNTVXUNB-XIVUZFLOSA-N |
Isomeric SMILES |
CC[C@@H](C)N1CCN(CC1)C2=CC(=O)C3=NC4=C5C6=C(C(=C7C5=C([C@](O7)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)NC(=C4OC3=C2)C6=O)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O)C)O |
Canonical SMILES |
CCC(C)N1CCN(CC1)C2=CC(=O)C3=NC4=C5C6=C(C(=C7C5=C(C(O7)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)NC(=C4OC3=C2)C6=O)C)C)O)C)O)C)OC(=O)C)C)OC)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



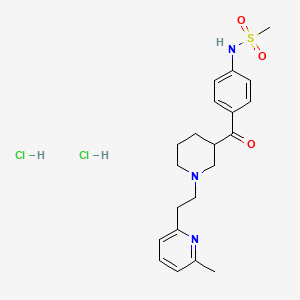
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)

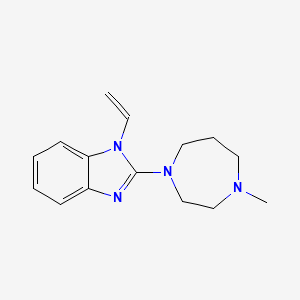


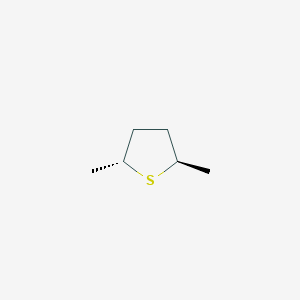
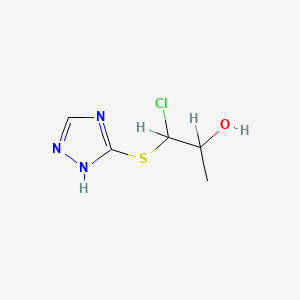
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)
